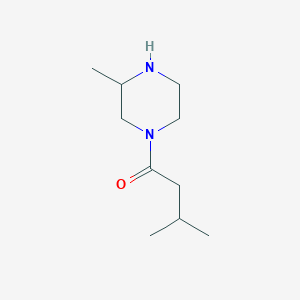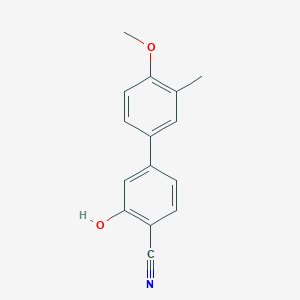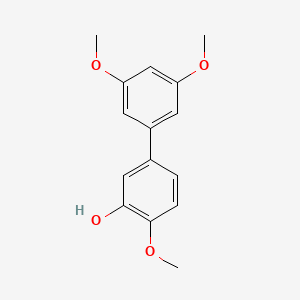
5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-M2P) is a synthetic compound produced by the oxidation of 5-methoxy-2-phenylphenol. It is a white crystalline solid that is soluble in ethanol and other organic solvents. 5-M2P has been studied extensively in the laboratory, and has been found to have a wide range of applications.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been studied extensively in the laboratory and has been found to have a wide range of applications. It has been used in the synthesis of various compounds, such as 1,2,3-triazolines, 1,2,4-triazolines, and 1,2,3-triazines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% has been used in the synthesis of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition can lead to increased levels of the drug or compound in the body, which can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% are not fully understood. However, some studies have indicated that it may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to reduce the toxicity of certain drugs and to increase their bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, it is relatively non-toxic and can be stored for long periods of time. The main limitation of using 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
The potential future directions for 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% are numerous. It could be used in the development of new drugs, as well as in the synthesis of new materials. Additionally, it could be used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of other compounds. Finally, it could be used to develop new methods for synthesizing compounds, as well as to improve existing methods.
Synthesis Methods
The synthesis of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% is accomplished through the oxidation of 5-methoxy-2-phenylphenol. This is done by reacting the phenol with a strong oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction results in the formation of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95%, which can then be isolated and purified. The purity of 5-(3,5-Dimethoxyphenyl)-2-methoxyphenol, 95% can be determined by measuring the percentage of the compound present in the reaction mixture.
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-11(7-13(9-12)18-2)10-4-5-15(19-3)14(16)8-10/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGLKGQKMMGEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685656 |
Source


|
| Record name | 3',4,5'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178546-17-2 |
Source


|
| Record name | 3',4,5'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


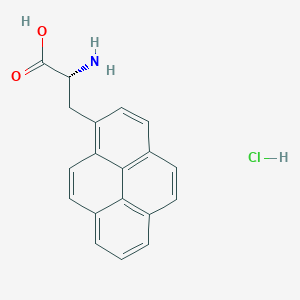
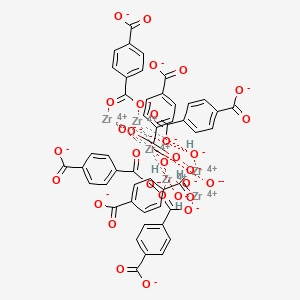
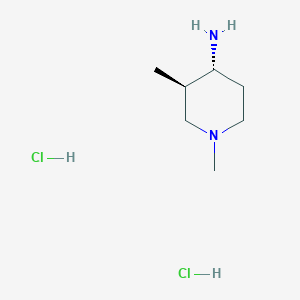
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
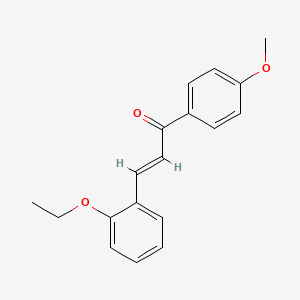

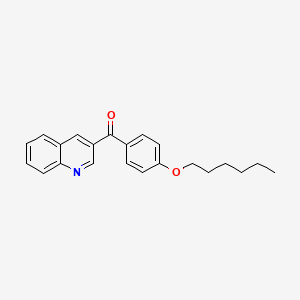
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6416581.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6416584.png)

